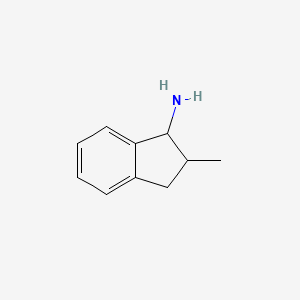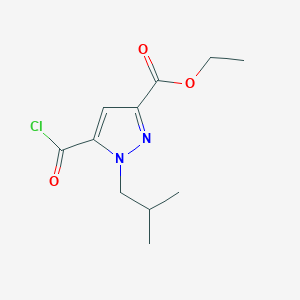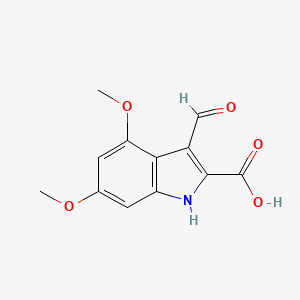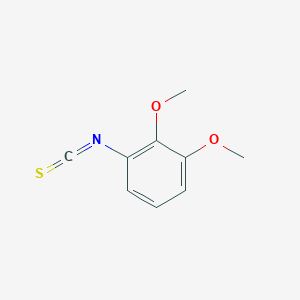
1-Isothiocyanato-2,3-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isothiocyanato-2,3-dimethoxybenzene is an organic compound with the molecular formula C9H9NO2S and a molecular weight of 195.24 g/mol . It is characterized by the presence of an isothiocyanate group (-N=C=S) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 2 and 3 positions. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
1-Isothiocyanato-2,3-dimethoxybenzene can be synthesized through various methods. One common approach involves the reaction of 2,3-dimethoxyaniline with thiophosgene (CSCl2) under controlled conditions . Another method includes the reaction of 2,3-dimethoxybenzylamine with carbon disulfide (CS2) and triethylamine (Et3N), followed by oxidation with a suitable oxidizing agent . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-Isothiocyanato-2,3-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.
Oxidation and Reduction: The compound can be oxidized to form sulfonyl derivatives or reduced to form amines.
Hydrolysis: In the presence of water and acid or base, the isothiocyanate group can hydrolyze to form amines and carbon dioxide.
Common reagents used in these reactions include thiophosgene, carbon disulfide, triethylamine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Isothiocyanato-2,3-dimethoxybenzene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-isothiocyanato-2,3-dimethoxybenzene involves the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This modification can inhibit enzyme activity and alter protein function, leading to various biological effects . The compound targets molecular pathways regulated by transcription factors such as nuclear factor erythroid 2-related factor 2 (Nrf2) and heat shock factor 1 (HSF1), which are involved in cellular stress responses .
Comparaison Avec Des Composés Similaires
1-Isothiocyanato-2,3-dimethoxybenzene can be compared with other isothiocyanates such as:
Phenyl isothiocyanate: Similar in reactivity but lacks the methoxy groups, making it less versatile in certain synthetic applications.
4-Isothiocyanato-2,3-dimethoxybenzene: Similar structure but with the isothiocyanate group at the 4 position, leading to different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its reactivity and versatility in various chemical and biological applications.
Propriétés
IUPAC Name |
1-isothiocyanato-2,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2S/c1-11-8-5-3-4-7(10-6-13)9(8)12-2/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKSRCFNVZOYLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)N=C=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

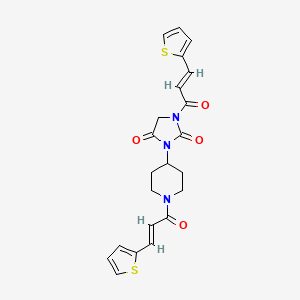
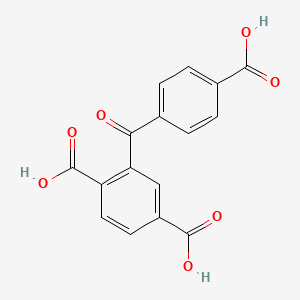
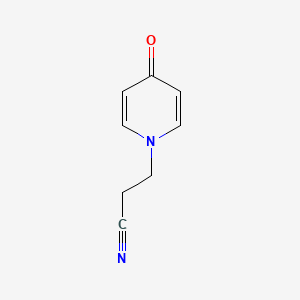
![3-[(1-Cyclopropanecarbonylpiperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2824730.png)
![N-cyclopentyl-N-({1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)furan-2-carboxamide](/img/structure/B2824731.png)
